molecular formula C25H29N3O2 B4757229 N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide

N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide

Cat. No. B4757229
M. Wt: 403.5 g/mol
InChI Key: UOZUVYDVDACHTM-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide involves the inhibition of specific enzymes or signaling pathways that are involved in disease progression. For example, in cancer research, this compound has been shown to inhibit the activity of certain kinases that are responsible for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide vary depending on the specific application and target of the compound. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, while in neurodegenerative diseases, it has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide is its high potency and specificity towards its target enzymes or signaling pathways. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide. Some of these include:
1. Further studies on the specific mechanisms of action of this compound in different disease models.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential side effects and toxicity of this compound in vivo.
4. Exploration of the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
5. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound in vivo.
In conclusion, N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Its high potency and specificity make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.

Scientific Research Applications

N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. Some of the areas where this compound has shown promising results include cancer research, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

N-[3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]pyrazol-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-18-24(26-25(29)21-11-5-3-6-12-21)19(2)28(27-18)17-20-10-9-15-23(16-20)30-22-13-7-4-8-14-22/h4,7-10,13-16,21H,3,5-6,11-12,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZUVYDVDACHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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